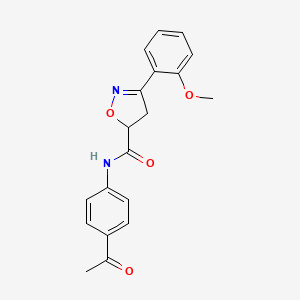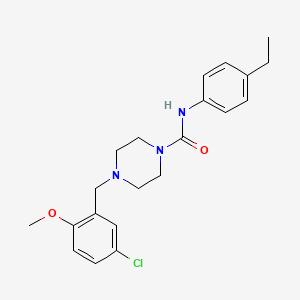![molecular formula C19H23N3O2S B4710865 N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide](/img/structure/B4710865.png)
N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide
Descripción general
Descripción
N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide, also known as CPI-613, is a novel anticancer drug that has been recently developed. This drug has gained significant attention due to its potential to target cancer cells selectively.
Mecanismo De Acción
N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the energy production of cancer cells. The drug inhibits two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are involved in the TCA cycle. This inhibition leads to the disruption of the energy production process in cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. The drug also causes a decrease in the levels of reactive oxygen species (ROS) in cancer cells, which is essential for their survival. This compound has been shown to have minimal toxicity on normal cells, making it an attractive candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide has several advantages for lab experiments. The drug is easily synthesized and can be used in various in vitro and in vivo models. This compound also has a good safety profile and can be used in combination with other anticancer drugs. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide research. One of the potential areas of research is the development of new formulations that can improve the solubility of the drug. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, further clinical studies are needed to evaluate the efficacy of this compound in different types of cancers and to determine its optimal dosing and administration schedule.
Conclusion:
In conclusion, this compound is a promising anticancer drug that targets the mitochondrial TCA cycle. The drug has been extensively studied for its potential in the treatment of various types of cancers. This compound has several advantages for lab experiments, but also has limitations due to its poor solubility. Future research directions include the development of new formulations and the identification of biomarkers for predicting response.
Aplicaciones Científicas De Investigación
N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide has been extensively studied for its potential as an anticancer drug. The drug has been tested in various preclinical and clinical studies for the treatment of different types of cancers, including pancreatic cancer, leukemia, lymphoma, and solid tumors. This compound has been shown to have potent antitumor activity against cancer cells while sparing normal cells.
Propiedades
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-3-15-12(2)25-19(22-17(23)13-7-6-10-20-11-13)16(15)18(24)21-14-8-4-5-9-14/h6-7,10-11,14H,3-5,8-9H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTCLNCOZWJHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CCCC2)NC(=O)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4710786.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4710797.png)

![N-(3-chlorophenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4710808.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4710811.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4710819.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4710826.png)

![N-[4-(2-thienylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4710843.png)


![N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4710871.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4710877.png)